3-(3-Chloro-4-methylphenyl)-2-methyl-1-propene
Overview
Description
3-(3-Chloro-4-methylphenyl)-2-methyl-1-propene is an organic compound characterized by a phenyl ring substituted with a chlorine atom and a methyl group, attached to a propene chain with a methyl group at the second carbon. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Friedel-Crafts Alkylation: This method involves the reaction of 3-chloro-4-methylbenzene with propene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction proceeds through the formation of a carbocation intermediate, leading to the formation of the desired product.
Wurtz-Fittig Reaction: This involves the coupling of 3-chloro-4-methylbenzene with ethyl iodide in the presence of sodium metal. The reaction results in the formation of the desired compound through a radical mechanism.
Industrial Production Methods: The industrial production of this compound typically involves large-scale versions of the above synthetic routes, optimized for efficiency and yield. Continuous flow reactors and advanced catalyst systems are often employed to enhance the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂), resulting in the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom on the phenyl ring can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₂Cl₂, heat.
Reduction: LiAlH₄, ether solvent, low temperature.
Substitution: Various electrophiles, Lewis acid catalysts, elevated temperature.
Major Products Formed:
Oxidation: 3-(3-Chloro-4-methylphenyl)-2-methyl-1-propanol, 3-(3-Chloro-4-methylphenyl)-2-methyl-1-propanone.
Reduction: 3-(3-Chloro-4-methylphenyl)-2-methylpropane.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-2-methyl-1-propene is utilized in various scientific research fields:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: The compound finds applications in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Chloro-4-methylphenyl)-2-methyl-1-propene exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
3-(3-Chloro-4-methylphenyl)-2-methyl-1-propanol: Similar structure with an additional hydroxyl group.
3-(3-Chloro-4-methylphenyl)-2-methyl-1-propanone: Similar structure with a carbonyl group instead of the double bond.
3-(3-Chloro-4-methylphenyl)-2-methylpropane: Fully saturated version of the compound.
Uniqueness: 3-(3-Chloro-4-methylphenyl)-2-methyl-1-propene is unique due to its double bond, which imparts different chemical reactivity compared to its saturated counterparts. This double bond allows for a variety of reactions that are not possible with fully saturated compounds.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-chloro-1-methyl-4-(2-methylprop-2-enyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Cl/c1-8(2)6-10-5-4-9(3)11(12)7-10/h4-5,7H,1,6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCKZBVAVACESU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(=C)C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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